molecular formula C29H22N2O3 B3868287 N'-(9-anthrylmethylene)-2,2-diphenoxyacetohydrazide

N'-(9-anthrylmethylene)-2,2-diphenoxyacetohydrazide

Cat. No. B3868287
M. Wt: 446.5 g/mol
InChI Key: WSRNSCBLVPECPF-TWKHWXDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(9-anthrylmethylene)-2,2-diphenoxyacetohydrazide, also known as ADPAH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the family of hydrazide derivatives, which are known for their diverse biological activities.

Scientific Research Applications

N'-(9-anthrylmethylene)-2,2-diphenoxyacetohydrazide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of N'-(9-anthrylmethylene)-2,2-diphenoxyacetohydrazide is in the field of fluorescence sensing. N'-(9-anthrylmethylene)-2,2-diphenoxyacetohydrazide exhibits strong fluorescence properties, making it an ideal candidate for the detection of various analytes. N'-(9-anthrylmethylene)-2,2-diphenoxyacetohydrazide has also been studied for its potential applications in the field of organic electronics. Its unique chemical structure makes it a promising candidate for the development of organic electronic devices.

Mechanism of Action

The mechanism of action of N'-(9-anthrylmethylene)-2,2-diphenoxyacetohydrazide is not fully understood. However, it is believed that N'-(9-anthrylmethylene)-2,2-diphenoxyacetohydrazide interacts with various biological targets, leading to its diverse biological activities. N'-(9-anthrylmethylene)-2,2-diphenoxyacetohydrazide has been shown to exhibit antioxidant, anti-inflammatory, and anticancer properties. Its mechanism of action in these activities is believed to be through the modulation of various signaling pathways.
Biochemical and Physiological Effects:
N'-(9-anthrylmethylene)-2,2-diphenoxyacetohydrazide has been shown to exhibit various biochemical and physiological effects. It has been shown to exhibit antioxidant properties, which can help protect cells from oxidative damage. N'-(9-anthrylmethylene)-2,2-diphenoxyacetohydrazide has also been shown to exhibit anti-inflammatory properties, which can help reduce inflammation in various tissues. Additionally, N'-(9-anthrylmethylene)-2,2-diphenoxyacetohydrazide has been shown to exhibit anticancer properties, making it a potential candidate for the development of anticancer drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of N'-(9-anthrylmethylene)-2,2-diphenoxyacetohydrazide is its strong fluorescence properties, which make it an ideal candidate for fluorescence sensing applications. Additionally, N'-(9-anthrylmethylene)-2,2-diphenoxyacetohydrazide exhibits diverse biological activities, making it a potential candidate for various scientific research applications. However, one of the limitations of N'-(9-anthrylmethylene)-2,2-diphenoxyacetohydrazide is its relatively low solubility in water, which can limit its applications in aqueous environments.

Future Directions

There are several future directions for the study of N'-(9-anthrylmethylene)-2,2-diphenoxyacetohydrazide. One potential direction is the development of N'-(9-anthrylmethylene)-2,2-diphenoxyacetohydrazide-based sensors for the detection of various analytes. Additionally, the development of N'-(9-anthrylmethylene)-2,2-diphenoxyacetohydrazide-based organic electronic devices is another potential direction for future research. The study of the mechanism of action of N'-(9-anthrylmethylene)-2,2-diphenoxyacetohydrazide in various biological activities is also an area of interest for future research. Finally, the development of N'-(9-anthrylmethylene)-2,2-diphenoxyacetohydrazide-based anticancer drugs is another potential direction for future research.
Conclusion:
In conclusion, N'-(9-anthrylmethylene)-2,2-diphenoxyacetohydrazide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis of N'-(9-anthrylmethylene)-2,2-diphenoxyacetohydrazide has been optimized to produce high yields and purity, making it a viable option for various applications. N'-(9-anthrylmethylene)-2,2-diphenoxyacetohydrazide exhibits diverse biological activities, making it a potential candidate for various scientific research applications. Future research directions for N'-(9-anthrylmethylene)-2,2-diphenoxyacetohydrazide include the development of sensors, organic electronic devices, and anticancer drugs, as well as the study of its mechanism of action in various biological activities.

properties

IUPAC Name

N-[(E)-anthracen-9-ylmethylideneamino]-2,2-diphenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22N2O3/c32-28(29(33-23-13-3-1-4-14-23)34-24-15-5-2-6-16-24)31-30-20-27-25-17-9-7-11-21(25)19-22-12-8-10-18-26(22)27/h1-20,29H,(H,31,32)/b30-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSRNSCBLVPECPF-TWKHWXDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(C(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC(C(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-anthracen-9-ylmethylideneamino]-2,2-diphenoxyacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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